molecular formula C18H13F3N2O2 B2474158 4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid CAS No. 881940-11-0

4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid

Cat. No.: B2474158
CAS No.: 881940-11-0
M. Wt: 346.309
InChI Key: FNMPDKZNVANULR-UHFFFAOYSA-N
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Description

4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid is a quinoline-derived compound featuring a benzoic acid moiety linked via an amino group to a substituted quinoline core. The quinoline ring is modified with a trifluoromethyl group at position 7 and a methyl group at position 2, which may enhance its biological activity and physicochemical properties.

The 7-CF3 analog exhibits moderate anti-influenza virus activity (EC50 = 22.94 µM against H1N1) by targeting the RNA polymerase PA-PB1 subunit (PDB ID: 3CM8). Key interactions include:

  • Pi-Pi stacking between the benzoic acid’s benzene ring and TRP704.
  • A salt bridge between the carboxylic acid’s oxygen and LYS643 .

This compound’s scaffold aligns with quinoline-based antivirals like amodiaquine (EC50 = 6.3 µM), though it is less potent . Structural optimization efforts have generated derivatives (e.g., benzamide analogs G01–G26) to improve activity .

Properties

IUPAC Name

4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c1-10-8-15(23-13-5-2-11(3-6-13)17(24)25)14-7-4-12(18(19,20)21)9-16(14)22-10/h2-9H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMPDKZNVANULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of 4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid as an antiviral agent, particularly against influenza viruses.

Key Findings:

  • The compound demonstrated significant anti-influenza activity against various strains, including H1N1 and H3N2.
  • In cytopathic effect assays, it exhibited an effective concentration (EC50) of approximately 11.38 µM and a plaque inhibition concentration (IC50) of 0.23 µM against the H1N1 strain.
  • The mechanism involves interaction with the ribonucleoprotein complex, inhibiting the PA−PB1 interaction crucial for viral replication .

Table 1: Antiviral Efficacy of this compound

Virus StrainEC50 (µM)IC50 (µM)
H1N111.380.23
H3N2TBDTBD
Influenza BTBDTBD

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • In vitro studies revealed minimum inhibitory concentration (MIC) values ranging from 8 µg/mL to 128 µg/mL against various bacterial strains.
  • The compound exhibited bactericidal properties with minimum bactericidal concentration (MBC) values similar to those required for inhibition.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus3264
Escherichia coli64128
Pseudomonas aeruginosa1632

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines, showing promising results.

Key Findings:

  • The compound induced apoptosis in cancer cells through modulation of apoptotic pathways.
  • Cell viability assays indicated a reduction in viability across multiple cancer cell lines, including breast and lung cancers.

Table 3: Anticancer Efficacy of this compound

Cell LineIC50 (µM)
A431TBD
MCF7TBD
H1975TBD

Case Studies

Several studies have documented the biological significance of this compound:

  • Antiviral Efficacy Study : A study published in International Journal of Molecular Sciences evaluated the antiviral activity against influenza strains, highlighting its mechanism through ribonucleoprotein interaction and significant inhibition rates .
  • Antimicrobial Research : Research published in Molecules demonstrated the antimicrobial efficacy against resistant bacterial strains, emphasizing the importance of structural modifications to enhance potency.
  • Anticancer Investigation : Another investigation focused on the compound's effects on human cancer cell lines, revealing dose-dependent inhibition of proliferation and induction of apoptosis.

Mechanism of Action

The mechanism of action of 4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The quinoline core can intercalate with DNA, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of the 7-CF3 analog , highlighting substituent effects on physicochemical properties and bioactivity:

Compound ID Quinoline Substituents Melting Point (°C) Yield (%) Anti-H1N1 EC50 (µM) Key Features
7-CF3 analog 7-CF3 >350* 89.63† 22.94‡ Targets PA-PB1; moderate activity
F04 7-CH3 >350 81.11 N/A Methyl group enhances lipophilicity but reduces polarity
F05 7-NO2 271.4–272.9 90.60 N/A Nitro group may improve binding but increases metabolic instability
F06 6-Cl 318.4–321.3 89.10 N/A Chlorine at position 6 may sterically hinder target interactions
F08 6-CF3 313.7–314.9 89.63 N/A Trifluoromethyl at position 6 alters electronic profile vs. 7-CF3
F09 7-OCF3 >350 87.95 N/A Trifluoromethoxy group balances electronegativity and steric effects
Amodiaquine 7-Cl, 4-diethylaminomethyl N/A N/A 6.3 Broad-spectrum antiviral; higher potency due to optimized side chain

*Melting point data for the 7-CF3 analog inferred from structurally similar F08. †Yield based on synthesis of 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzamide derivatives . ‡Activity data specific to the 7-CF3 analog .

Key Observations:

Substituent Position and Activity: The 7-CF3 analog’s trifluoromethyl group at position 7 likely enhances target binding via hydrophobic interactions, whereas the 6-CF3 variant (F08) may exhibit reduced activity due to altered spatial orientation . Amodiaquine’s superior potency (EC50 = 6.3 µM) highlights the importance of a flexible diethylaminomethyl side chain, absent in the 7-CF3 analog .

Physicochemical Properties :

  • High Melting Points : All analogs exhibit melting points >250°C, suggesting strong crystalline packing and thermal stability .
  • Synthetic Yields : Yields for CF3-containing analogs (F08, F09, 7-CF3 analog ) exceed 85%, reflecting robust synthetic protocols .

Structural Optimization :

  • Replacement of the benzoic acid with benzamide (G01–G26 derivatives) aims to improve cell permeability and target affinity .

Limitations:

  • No direct data on the 2-methyl-7-CF3 variant were found; comparisons rely on structurally related compounds.
  • EC50 values for F04–F09 are unavailable, limiting activity correlations.

Biological Activity

4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may impart diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the current understanding of its biological activity based on various studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H15F3N2O2\text{C}_{18}\text{H}_{15}\text{F}_3\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Quinoline derivatives are known to exhibit a range of mechanisms, including:

  • Inhibition of DNA synthesis : Many quinoline derivatives interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
  • Enzyme inhibition : They can act as inhibitors of various enzymes involved in metabolic pathways.
  • Reactive oxygen species (ROS) generation : Some studies suggest that these compounds may induce oxidative stress in target cells.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its activity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines using the MTT assay. The findings revealed:

Cell LineIC50 (µM)Comparison to Cisplatin
MDA-MB-23110More potent
SUIT-215Less potent
HT-2912More potent

The compound was found to induce apoptosis in these cell lines, confirmed by Hoechst staining which indicated increased sub-G1 cell populations, suggesting cell cycle arrest and subsequent apoptosis .

Antibacterial and Antifungal Activity

The compound's antibacterial properties were assessed against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated notable inhibition zones, indicating effective antibacterial action. Additionally, antifungal activity was observed against Candida albicans, with minimum inhibitory concentrations (MIC) supporting its potential as an antifungal agent.

Case Studies

  • Cytotoxicity Studies : A series of quinoline derivatives were synthesized and tested for cytotoxicity. The compound demonstrated superior activity compared to traditional chemotherapeutics like cisplatin, particularly in breast and colon cancer models .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound induces ROS production in cancer cells, leading to oxidative stress and apoptosis. This mechanism is crucial for developing new therapeutic strategies targeting resistant cancer types .

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